Malononitrile, 5-bromovanillylidene-
Overview
Description
Malononitrile, 5-bromovanillylidene- is a chemical compound that belongs to the class of benzylidenemalononitriles. These compounds are known for their diverse applications in various fields such as pharmaceuticals, specialty chemicals, and biotechnology. The compound is characterized by the presence of a bromine atom and a vanillylidene group attached to the malononitrile core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of malononitrile, 5-bromovanillylidene- typically involves the Knoevenagel condensation reaction. This reaction is a classic method for forming carbon-carbon bonds between aldehydes or ketones and active methylene compounds like malononitrile. The reaction is usually catalyzed by weak bases such as amines under homogeneous conditions . For instance, the reaction between 5-bromovanillin and malononitrile in the presence of a base like piperidine can yield the desired product .
Industrial Production Methods
Industrial production of benzylidenemalononitrile derivatives, including malononitrile, 5-bromovanillylidene-, often employs heterogeneous catalysts to enhance efficiency and selectivity. Catalysts such as Ti-Al-Mg hydrotalcite and Zn-Al-Mg hydrotalcite have been used in the Knoevenagel condensation of benzaldehyde with malononitrile . These catalysts are prepared using combustion methods with fuels like glycine and glycerol, and they offer high activity, selectivity, and reusability .
Chemical Reactions Analysis
Types of Reactions
Malononitrile, 5-bromovanillylidene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Malononitrile, 5-bromovanillylidene- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of malononitrile, 5-bromovanillylidene- involves its interaction with molecular targets and pathways. For instance, in the Knoevenagel condensation reaction, malononitrile activates the aldehyde via deprotonation, leading to the formation of a carbanion that attacks the carbonyl group of the aldehyde . This reaction mechanism is crucial for the compound’s role in forming carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to malononitrile, 5-bromovanillylidene- include other benzylidenemalononitrile derivatives such as:
- Benzylidenemalononitrile
- Ethylene glycol-based benzylidenemalononitrile derivatives
Uniqueness
What sets malononitrile, 5-bromovanillylidene- apart from other similar compounds is the presence of the bromine atom and the vanillylidene group. These functional groups confer unique chemical properties and reactivity, making the compound valuable for specific applications in pharmaceuticals and specialty chemicals .
Properties
IUPAC Name |
2-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]propanedinitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O2/c1-16-10-4-7(2-8(5-13)6-14)3-9(12)11(10)15/h2-4,15H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTVRMJDCJSEMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C#N)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80244364 | |
Record name | Malononitrile, 5-bromovanillylidene- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80244364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99972-15-3 | |
Record name | Malononitrile, 5-bromovanillylidene- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099972153 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Malononitrile, 5-bromovanillylidene- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80244364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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